N'-methyl-N'-phenylbenzohydrazide
Overview
Description
N’-methyl-N’-phenylbenzohydrazide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzohydrazide, where the hydrazide group is substituted with a methyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-methyl-N’-phenylbenzohydrazide can be synthesized through the reaction of benzohydrazide with methyl iodide and phenylhydrazine. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom on the hydrazide group with a methyl group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-methyl-N’-phenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N’-methyl-N’-phenylbenzohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazide derivatives.
Scientific Research Applications
N’-methyl-N’-phenylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-methyl-N’-phenylbenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N’-phenylbenzohydrazide: Similar in structure but with a methyl group on the benzene ring.
N’-benzylidene-2-hydroxymethylbenzohydrazide: Contains a benzylidene group instead of a methyl group.
Uniqueness
N’-methyl-N’-phenylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N'-Methyl-N'-phenylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 244.30 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Generation : The compound interacts with biological targets, leading to the production of free radicals and reactive oxygen species (ROS). These reactive species can damage cellular components such as proteins and DNA, contributing to its antimicrobial properties.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
- Cell Membrane Disruption : The hydrazide moiety may affect the structural integrity of microbial cell membranes, thereby enhancing its antibacterial activity .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies have shown effectiveness against:
- Bacteria : Including resistant strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibiting antifungal properties against strains like Candida albicans and Aspergillus niger.
The compound's mechanism likely involves disrupting cell wall biosynthesis or inhibiting nucleic acid synthesis in bacteria .
Anti-inflammatory Activity
Research indicates that this compound derivatives exhibit selective inhibition of COX-2 over COX-1. This selectivity is crucial for reducing gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs) while maintaining anti-inflammatory efficacy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various hydrazide derivatives, including this compound. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial potential.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Candida albicans | 20 |
Study 2: COX Inhibition
In another study focusing on COX inhibition, derivatives of this compound were synthesized and tested for their ability to inhibit COX-2. The most potent derivative exhibited an IC50 value significantly lower than that of traditional NSAIDs.
Compound | IC50 (µM) |
---|---|
This compound | 12 |
Aspirin | 25 |
Ibuprofen | 30 |
Properties
IUPAC Name |
N'-methyl-N'-phenylbenzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-10-6-3-7-11-13)15-14(17)12-8-4-2-5-9-12/h2-11H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFMJQABLVQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311275 | |
Record name | N'-Methyl-N'-phenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52023-39-9 | |
Record name | NSC240905 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Methyl-N'-phenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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